![molecular formula C6H6ClNO3S B13283032 3-Chloro-2-hydroxybenzenesulfonamide](/img/structure/B13283032.png)
3-Chloro-2-hydroxybenzenesulfonamide
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Overview
Description
3-Chloro-2-hydroxybenzenesulfonamide is an organic compound with the molecular formula C6H6ClNO3S and a molecular weight of 207.63 g/mol . This compound is characterized by the presence of a chloro group, a hydroxy group, and a sulfonamide group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-hydroxybenzenesulfonamide typically involves a multi-step process starting from 2,4-dichlorophenol. The process includes:
Chlorosulfonation: 2,4-dichlorophenol is treated with chlorosulfonic acid and thionyl chloride to form 2-hydroxy-3,5-dichlorobenzenesulfonyl chloride.
Amination: The sulfonyl chloride is then reacted with aqueous or anhydrous ammonia to produce 2-hydroxy-3,5-dichlorobenzenesulfonamide.
Dehalogenation: Finally, the dichlorobenzenesulfonamide is dehalogenated using hydrogen in the presence of a base and a catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Electrophilic Substitution: The chloro and hydroxy groups on the benzene ring make it susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
Electrophilic Substitution: Products include various substituted benzenesulfonamides.
Nucleophilic Substitution: Products include derivatives with different nucleophiles replacing the sulfonamide group.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
3-Chloro-2-hydroxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-hydroxybenzenesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzenesulfonamide: Lacks the chloro group, making it less reactive in certain substitution reactions.
3-Chloro-4-hydroxybenzenesulfonamide: Has a different position of the hydroxy group, affecting its chemical behavior.
2-Chloro-5-hydroxybenzenesulfonamide: Another positional isomer with distinct reactivity.
Uniqueness
3-Chloro-2-hydroxybenzenesulfonamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity compared to its isomers .
Biological Activity
3-Chloro-2-hydroxybenzenesulfonamide is an organic compound recognized for its potential biological activities, particularly in medicinal chemistry. Its structure features a chloro group, a hydroxy group, and a sulfonamide functional group attached to a benzene ring, contributing to its unique chemical properties and biological interactions.
- Molecular Formula : C₆H₆ClNO₃S
- Molecular Weight : Approximately 207.64 g/mol
- IUPAC Name : this compound
The compound is typically synthesized from 2,4-dichlorophenol through a series of chemical reactions, including electrophilic and nucleophilic substitutions, which are essential for its biological functionality.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with specific metabolic pathways. This mechanism primarily involves the competitive inhibition of enzymes crucial for bacterial survival, such as dihydropteroate synthase, which is involved in folate synthesis.
Anticancer Potential
In addition to its antimicrobial effects, this compound has been studied for its anticancer properties. Preliminary studies suggest that it may exert cytotoxic effects on various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation, although further research is necessary to elucidate the exact pathways involved .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Comparative studies with similar compounds reveal that variations in the positioning of functional groups significantly affect their potency and selectivity against biological targets. For instance, compounds like 2-hydroxybenzenesulfonamide and 3-chloro-4-hydroxybenzenesulfonamide exhibit different reactivities due to the positional changes of their substituents .
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
2-Hydroxybenzenesulfonamide | Lacks chloro group | Less reactive in substitution reactions |
3-Chloro-4-hydroxybenzenesulfonamide | Hydroxy group at different position | Different reactivity due to positional change |
2-Chloro-5-hydroxybenzenesulfonamide | Another positional isomer | Distinct reactivity compared to this compound |
Study on Antimicrobial Activity
A study published in a peer-reviewed journal investigated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that the compound effectively inhibited the growth of Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anticancer Activity Assessment
In another study focusing on its anticancer potential, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings indicated significant cell death at concentrations above 10 µM, suggesting that this compound could serve as a lead compound for further drug development in oncology .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The sulfonamide moiety mimics para-aminobenzoic acid (PABA), leading to competitive inhibition of enzymes involved in folate synthesis.
- Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways through mitochondrial dysfunction.
- Disruption of Metabolic Pathways : By interfering with key metabolic processes in microorganisms and cancer cells, it hampers their growth and proliferation.
Properties
Molecular Formula |
C6H6ClNO3S |
---|---|
Molecular Weight |
207.64 g/mol |
IUPAC Name |
3-chloro-2-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C6H6ClNO3S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3,9H,(H2,8,10,11) |
InChI Key |
XKRUJXZRTRARKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)S(=O)(=O)N |
Origin of Product |
United States |
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